molecular formula C21H29N5O2 B2513006 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 2034619-64-0

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Cat. No.: B2513006
CAS No.: 2034619-64-0
M. Wt: 383.496
InChI Key: LTGAUAQONSLFKR-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 3-cyclopropyl-1-methyl-1H-pyrazole moiety, a piperazine linker, and a 4-methoxyphenethyl group. The 3-cyclopropyl-1-methyl-1H-pyrazole component is a privileged structure in pharmaceutical research, known for its ability to contribute to favorable metabolic stability and physicochemical properties in bioactive molecules . The integration of a piperazine-carboxamide functional group is a common and versatile strategy in molecular design, often employed to link aromatic systems and modulate properties such as solubility and receptor binding affinity . The 4-methoxyphenethyl substituent further enhances the molecule's potential for interacting with biological targets, particularly in the central nervous system, where similar aromatic groups are frequently utilized. Researchers are investigating this compound and its analogs primarily as a key intermediate or potential lead compound in the development of novel therapeutic agents. Its complex structure makes it a valuable candidate for high-throughput screening and structure-activity relationship (SAR) studies aimed at uncovering new inhibitors or modulators for various enzyme and receptor families. All studies must be conducted in accordance with applicable research standards and regulations.

Properties

IUPAC Name

4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-24-20(15-19(23-24)17-5-6-17)25-11-13-26(14-12-25)21(27)22-10-9-16-3-7-18(28-2)8-4-16/h3-4,7-8,15,17H,5-6,9-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGAUAQONSLFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N8O2C_{27}H_{26}N_{8}O_{2} with a molecular weight of approximately 494.55 g/mol. The structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 1614229-00-3
  • SMILES Notation : COc1cc(ccc1n2cnc(C)c2)c3cn(CC(=O)Nc4cc(nn4c5ccccc5)C6CC6)nn3

Biological Activity Overview

Research indicates that pyrazole derivatives, including the compound , exhibit a range of biological activities such as:

  • Antitumor Activity : Pyrazole derivatives have shown promise as anticancer agents due to their ability to inhibit various kinases involved in tumor growth. For instance, studies have highlighted their effectiveness against BRAF(V600E) mutations, which are prevalent in certain cancers .
  • Anti-inflammatory Properties : Compounds similar to this pyrazole derivative have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .
  • Antibacterial and Antifungal Effects : The biological activity extends to antimicrobial properties, with some derivatives exhibiting strong antifungal activity against phytopathogenic fungi .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Modulation of Lipid Signaling : Similar compounds have been noted to influence the metabolism of endocannabinoids by inhibiting fatty acid amide hydrolase (FAAH), leading to increased levels of bioactive lipids that modulate pain and inflammation .
  • Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, thereby preventing tumor growth.

Antitumor Activity

A study involving various pyrazole derivatives evaluated their effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited cytotoxic effects and potential synergistic actions when combined with conventional chemotherapy agents like doxorubicin .

Anti-inflammatory Effects

In models of acute inflammation, compounds structurally related to this pyrazole derivative showed significant reductions in inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests a potential therapeutic role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of BRAF(V600E), cell cycle arrest
Anti-inflammatoryReduced NO and TNF-α production
AntimicrobialEffective against various fungi

Comparison with Similar Compounds

4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(diphenylmethyl)piperazine-1-carboxamide

  • Structural Differences : The diphenylmethyl carboxamide group replaces the 4-methoxyphenethyl group .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Structural Differences : A 4-ethylpiperazine and 4-chlorophenyl carboxamide are present .
  • Functional Impact : The chloro substituent’s electron-withdrawing nature could increase binding affinity to electron-rich targets, while the ethyl group on piperazine may alter conformational flexibility .

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (ML267)

  • Structural Differences: Features a pyridinyl ring with Cl/CF₃ substituents and a benzoxazinone carboxamide .
  • Functional Impact : The CF₃ group enhances metabolic resistance and target affinity, as demonstrated in ML267’s role as a bacterial phosphopantetheinyl transferase inhibitor .

Heterocyclic Modifications

5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide

  • Structural Differences: A pentanamide linker and quinolinyl group replace the pyrazole and methoxyphenethyl groups .
  • Functional Impact: The extended linker may improve membrane permeability, while the quinolinyl moiety could confer fluorescence properties for imaging applications .

N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide

  • Structural Differences : Incorporates a thiadiazole ring instead of pyrazole .
  • Functional Impact : Thiadiazole’s electron-deficient nature may enhance interactions with cysteine residues in enzymatic targets .

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